molecular formula C9H7ClN2O2 B13621263 3-Chloro-6-(prop-2-yn-1-ylamino)picolinic acid

3-Chloro-6-(prop-2-yn-1-ylamino)picolinic acid

Cat. No.: B13621263
M. Wt: 210.62 g/mol
InChI Key: KJDATBDKMPDKMD-UHFFFAOYSA-N
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Description

3-Chloro-6-(prop-2-yn-1-ylamino)picolinic acid is a chemical compound with the molecular formula C9H7ClN2O2. It is a derivative of picolinic acid, which is known for its role in various biological processes and its use in synthetic chemistry.

Preparation Methods

The synthesis of 3-Chloro-6-(prop-2-yn-1-ylamino)picolinic acid typically involves the reaction of 3-chloropicolinic acid with propargylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

3-Chloro-6-(prop-2-yn-1-ylamino)picolinic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Chloro-6-(prop-2-yn-1-ylamino)picolinic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including herbicides and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its role as a growth regulator in plants.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the formulation of agrochemical products, particularly as a component in herbicides.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(prop-2-yn-1-ylamino)picolinic acid involves its interaction with specific molecular targets. In the context of herbicides, it acts as a synthetic auxin, mimicking the action of natural plant hormones. This leads to uncontrolled growth and eventually the death of the target plants. The compound binds to auxin receptors, triggering a cascade of events that disrupt normal cellular processes .

Comparison with Similar Compounds

3-Chloro-6-(prop-2-yn-1-ylamino)picolinic acid can be compared with other similar compounds such as:

    Picloram: Another picolinic acid derivative used as a herbicide.

    Clopyralid: A selective herbicide that targets broadleaf weeds.

    Aminopyralid: Known for its effectiveness against invasive plant species.

What sets this compound apart is its unique structure, which provides specific interactions with molecular targets, leading to its distinct mode of action and effectiveness .

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

3-chloro-6-(prop-2-ynylamino)pyridine-2-carboxylic acid

InChI

InChI=1S/C9H7ClN2O2/c1-2-5-11-7-4-3-6(10)8(12-7)9(13)14/h1,3-4H,5H2,(H,11,12)(H,13,14)

InChI Key

KJDATBDKMPDKMD-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1=NC(=C(C=C1)Cl)C(=O)O

Origin of Product

United States

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